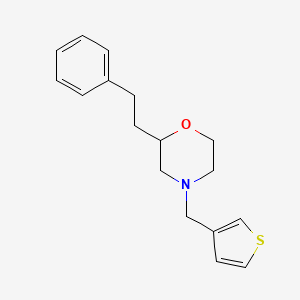![molecular formula C21H24O8 B5971281 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid, commonly known as MDPDA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. MDPDA is a bifunctional chelating agent that has been extensively used in the synthesis of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Mechanism of Action
MDPDA acts as a bifunctional chelating agent that can bind to metallic ions and target specific cells or tissues. The chelation of metallic ions by MDPDA results in the formation of stable complexes that can be used for diagnostic imaging or targeted therapy. The mechanism of action of MDPDA-based radiopharmaceuticals depends on the specific metallic ion used and the target cells or tissues.
Biochemical and Physiological Effects:
MDPDA-based radiopharmaceuticals have been studied for their biochemical and physiological effects on the human body. The biodistribution and pharmacokinetics of MDPDA-based radiopharmaceuticals depend on the specific metallic ion used and the target cells or tissues. MDPDA-based radiopharmaceuticals have shown promising results in detecting and treating various diseases, with minimal side effects.
Advantages and Limitations for Lab Experiments
MDPDA has several advantages as a chelating agent for radiopharmaceuticals, including its ability to chelate various metallic ions, its stability, and its low toxicity. However, the synthesis of MDPDA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. Additionally, the use of MDPDA-based radiopharmaceuticals in lab experiments requires specialized equipment and facilities, which may limit its widespread use.
Future Directions
MDPDA-based radiopharmaceuticals have shown promising results in scientific research, and there are several future directions for its use. One direction is the development of MDPDA-based radiopharmaceuticals for the early detection and treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is the optimization of the synthesis method and purification steps to obtain a higher yield and purity of the final product. Additionally, the use of MDPDA-based radiopharmaceuticals in combination with other imaging and therapeutic modalities may further enhance its efficacy.
Synthesis Methods
MDPDA is synthesized by the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield MDPDA. The synthesis of MDPDA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
MDPDA has been extensively used in scientific research for the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. MDPDA can chelate various metallic ions, including technetium-99m, gallium-68, and copper-64, which are commonly used in nuclear medicine imaging and therapy. MDPDA-based radiopharmaceuticals have been studied for their efficacy in detecting and treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-26-16-6-12(14(10-20(22)23)8-18(16)28-3)5-13-7-17(27-2)19(29-4)9-15(13)11-21(24)25/h6-9H,5,10-11H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLWEDDKQKDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)O)OC)OC)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5605940 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)

![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5971267.png)
![2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5971269.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5971276.png)
![2-(4-nitrophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B5971284.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B5971286.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B5971294.png)